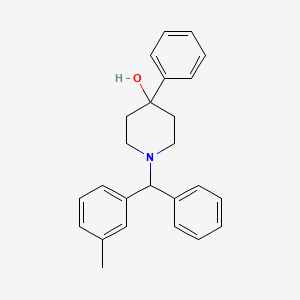
4-Sulfamoyloxy-benzoic acid octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfamoyloxy-benzoic acid octyl ester is a chemical compound that belongs to the class of esters It is characterized by the presence of a sulfamoyloxy group attached to a benzoic acid moiety, which is further esterified with an octyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyloxy-benzoic acid octyl ester typically involves the esterification of 4-sulfamoyloxy-benzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Octylester der 4-Sulfamoyloxybenzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um 4-Sulfamoyloxybenzoesäure und Octanol zu ergeben.
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, um die entsprechenden Carbonsäuren zu bilden.
Substitution: Nucleophile Substitutionsreaktionen können an der Benzylposition auftreten und zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure Hydrolyse kann mit Salzsäure durchgeführt werden, während basische Hydrolyse mit Natriumhydroxid durchgeführt werden kann.
Oxidation: Kaliumpermanganat oder Chromtrioxid können als Oxidationsmittel verwendet werden.
Substitution: Nucleophile wie Natriummethoxid oder Natriumethoxid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Hydrolyse: 4-Sulfamoyloxybenzoesäure und Octanol.
Oxidation: Entsprechende Carbonsäuren.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Octylester der 4-Sulfamoyloxybenzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Die Forschung zu seinen potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung hormonbedingter Erkrankungen, ist im Gange.
Industrie: Es wird aufgrund seiner amphipilen Natur in der Formulierung von Tensiden und Emulgatoren verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Octylester der 4-Sulfamoyloxybenzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Beispielsweise bindet es als Inhibitor der Östron-Sulfatase an die aktive Stelle des Enzyms und verhindert die Hydrolyse von Östronsulfat zu Östron . Diese Hemmung kann den Östrogenspiegel im Körper modulieren, was insbesondere bei der Behandlung hormonbedingter Erkrankungen von Interesse ist.
Wirkmechanismus
The mechanism of action of 4-Sulfamoyloxy-benzoic acid octyl ester involves its interaction with specific molecular targets. For instance, as an inhibitor of estrone sulfatase, it binds to the active site of the enzyme, preventing the hydrolysis of estrone sulfate to estrone . This inhibition can modulate estrogen levels in the body, which is of particular interest in the treatment of hormone-related conditions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methylester der 4-Sulfamoyloxybenzoesäure
- Ethylester der 4-Sulfamoyloxybenzoesäure
- Propylester der 4-Sulfamoyloxybenzoesäure
Einzigartigkeit
Octylester der 4-Sulfamoyloxybenzoesäure ist aufgrund seiner längeren Alkylkette einzigartig, die ihm unterschiedliche physikalisch-chemische Eigenschaften wie erhöhte Hydrophobizität und veränderte Löslichkeit verleiht. Diese Eigenschaften können sein Verhalten in biologischen Systemen und seine Wirksamkeit als Enzyminhibitor im Vergleich zu seinen kürzerkettigen Analoga beeinflussen.
Eigenschaften
Molekularformel |
C15H23NO5S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
octyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C15H23NO5S/c1-2-3-4-5-6-7-12-20-15(17)13-8-10-14(11-9-13)21-22(16,18)19/h8-11H,2-7,12H2,1H3,(H2,16,18,19) |
InChI-Schlüssel |
YDCCVRPKBUQXHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


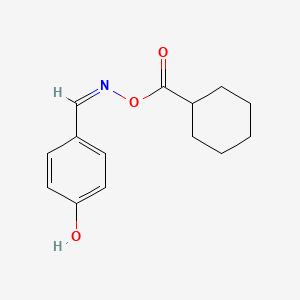
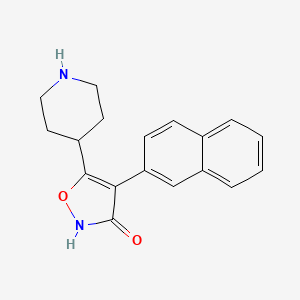
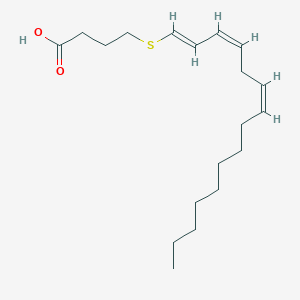
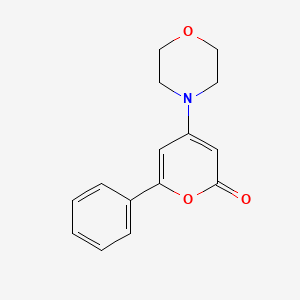


![4-Phenyl-benzo[b]thiophene-2-carboxamidine](/img/structure/B10844368.png)
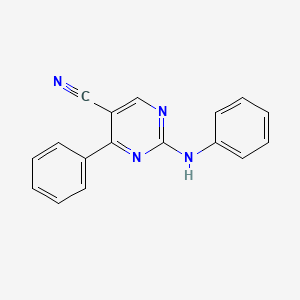

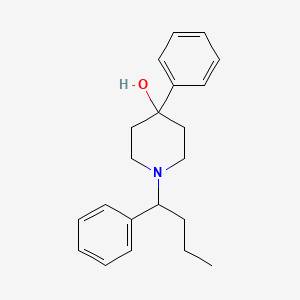
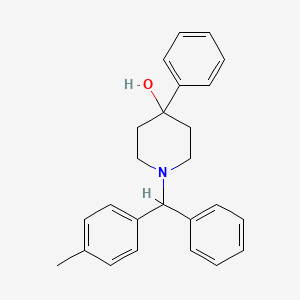
![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)

